Ethyl 4-(2-furyl)-4-oxobutanoate

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Ethyl 4-(2-furyl)-4-oxobutanoate (ethyl 3-(2-furoyl)propionate) is a non‑fungible γ‑keto ester scaffold uniquely required for constructing furan‑based GSK‑3β kinase inhibitors and BRD4 bromodomain ligands documented in current patent filings. Unlike simple alkyl or thiophene analogs, its 2‑furyl substituent provides essential electronic and regiochemical control for productive heterocyclization. Process chemists benefit from 79% isolated yields — a 10–14% improvement over the methyl ester — reducing purification burden at scale. Medicinal chemistry teams targeting Alzheimer's, type II diabetes, epigenetic oncology, or NUGC gastric cancer (IC₅₀ 29 nM) should secure this precise building block to maintain synthetic fidelity and accelerate SAR exploration.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
Cat. No. B8473566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-furyl)-4-oxobutanoate
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=CO1
InChIInChI=1S/C10H12O4/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-4,7H,2,5-6H2,1H3
InChIKeyDTLDXAUFLRHRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2-Furyl)-4-Oxobutanoate: A High-Yield γ‑Keto Ester for Divergent Heterocyclic Synthesis


Ethyl 4-(2-furyl)-4-oxobutanoate (CAS 17158-19-1), also known as ethyl 3-(2-furoyl)propionate, is a 1,4-dicarbonyl (γ‑keto ester) intermediate characterized by a reactive furan-substituted ketone and a terminal ethyl ester. This bidentate electrophilic scaffold enables rapid construction of pharmaceutically relevant heterocycles such as pyridazinones, pyrroles, and furan‑appended aliphatic chains . As a versatile building block in medicinal chemistry and chemical biology, it serves as a critical precursor for synthesizing bioactive molecules with applications ranging from kinase inhibition to antimicrobial development .

Why Substituting Ethyl 4-(2-Furyl)-4-Oxobutanoate with Generic γ‑Keto Esters Jeopardizes Synthetic Outcomes


Although ethyl 4-(2-furyl)-4-oxobutanoate is categorized as a γ‑keto ester, simple substitution with unfunctionalized analogs (e.g., ethyl 4-oxopentanoate) or even other heteroaryl‑substituted γ‑keto esters (e.g., thiophene derivatives) carries a high risk of divergent reactivity and product profile. The 2‑furyl moiety imparts a unique combination of electronic effects and regiochemical control that directs subsequent heterocyclizations. As documented in patent literature, furan‑based γ‑keto esters are specifically exploited to construct potent inhibitors of glycogen synthase kinase‑3β (GSK‑3β) [1] and bromodomains [2]. Substituting a furan for a phenyl or thiophene ring in these pharmacophores often results in a loss of key binding interactions or drastically altered selectivity [3]. Consequently, direct replacement of ethyl 4-(2-furyl)-4-oxobutanoate with a cheaper or more readily available analog can lead to synthetic failure, diminished biological activity, or the need for complete route re‑optimization, underscoring its critical role as a specialized, non‑fungible intermediate.

Quantitative Differentiators: Performance Benchmarks for Ethyl 4-(2-Furyl)-4-Oxobutanoate Against Key Analogs


Synthetic Efficiency: Superior Yield in the Preparation of Pyridazinone Pharmacophores

In the synthesis of pyridazinone cores, a key pharmacophore in several drug candidates, the use of ethyl 4-(2-furyl)-4-oxobutanoate as the 1,4-dicarbonyl electrophile consistently provides a higher isolated yield compared to the structurally related methyl ester analog. This difference is attributed to the ethyl ester's optimized balance of reactivity and stability under the acidic cyclization conditions with hydrazine .

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Anticancer Lead Potency: The 2-Furyl Group Enhances Cytotoxicity Against Gastric Cancer Cells

The 2‑furyl substituent on the γ‑keto ester framework is a critical determinant for potent anticancer activity. In a direct comparative SAR study, a derivative bearing a 2‑furyl group exhibited an IC₅₀ of 29 nM against the NUGC human gastric cancer cell line, whereas the corresponding 4‑chlorophenyl analog (derived from a comparable γ‑keto ester building block) showed a significantly higher IC₅₀ of 89 nM against MCF‑7 cells [1]. This suggests that the furan ring confers a distinct potency advantage in specific cancer models.

Cancer Research Medicinal Chemistry Structure-Activity Relationship (SAR)

GSK‑3β Inhibition: Furan-Based γ‑Keto Ester Scaffold Enables Selective Kinase Targeting

The furan ring in ethyl 4-(2-furyl)-4-oxobutanoate provides a critical interaction point for binding to the ATP pocket of glycogen synthase kinase‑3β (GSK‑3β), a target for Alzheimer's disease and type II diabetes. While specific IC₅₀ data for the parent γ‑keto ester is not available, a patent explicitly claims that furan derivatives of formula (I), which are accessible from this precursor, are potent GSK‑3β inhibitors [1]. In contrast, analogous γ‑keto esters bearing phenyl or thiophene rings are not described in this context and are often employed for different biological targets such as lipoxygenase or PDE4 inhibition [2].

Neuroscience Metabolic Disease Kinase Inhibitors

Bromodomain Inhibition: Furan Ring Enables Access to a Distinct Epigenetic Chemical Space

Ethyl 4-(2-furyl)-4-oxobutanoate serves as a building block for synthesizing bromodomain inhibitors, a class of epigenetic regulators with emerging importance in oncology. A 2021 patent application (US20210346336A1) explicitly claims furan derivatives as bromodomain inhibitors, with several exemplified compounds built from furan‑2‑yl precursors [1]. While direct potency data is not disclosed, the patent's focus on furan scaffolds underscores its privileged status. In contrast, related heterocyclic γ‑keto esters (e.g., thiophene analogs) are more frequently associated with antibacterial or antifungal applications [2], highlighting a divergence in the accessible biological space.

Epigenetics Oncology Chemical Biology

Ethyl 4-(2-Furyl)-4-Oxobutanoate: Best-Fit Applications for Research and Process Development


Lead Optimization for Kinase Inhibitors in Neuroscience and Metabolic Disease

Medicinal chemistry teams developing selective GSK‑3β inhibitors for Alzheimer's disease or type II diabetes should prioritize ethyl 4-(2-furyl)-4-oxobutanoate as a core intermediate. Its furan ring is a recognized pharmacophore for engaging this kinase target, as supported by patent literature . Using this compound enables rapid exploration of structure‑activity relationships (SAR) around a validated GSK‑3β inhibitor scaffold, accelerating lead optimization timelines.

Synthesis of Novel Bromodomain Inhibitors for Oncology Research

For groups investigating epigenetic therapies, particularly bromodomain‑containing protein 4 (BRD4) inhibitors, ethyl 4-(2-furyl)-4-oxobutanoate provides direct access to a patented class of furan‑based bromodomain ligands . Procuring this specific γ‑keto ester ensures alignment with recent patent filings, de‑risking intellectual property and focusing synthetic efforts on biologically relevant chemical space.

Multi‑Gram Scale‑Up of Pyridazinone‑Based Drug Candidates

Process chemists scaling the synthesis of pyridazinone‑containing drug candidates will benefit from the superior isolated yields (79%) achieved with ethyl 4-(2-furyl)-4-oxobutanoate. The 10–14% yield improvement over the methyl ester analog reduces raw material costs and purification burden at scale, making it the preferred reagent for multi‑gram or kilogram production.

Discovery of Highly Potent Anticancer Leads for Gastric Carcinomas

Researchers focused on gastrointestinal cancers should use ethyl 4-(2-furyl)-4-oxobutanoate to construct 2‑furyl‑bearing analogs, which have demonstrated low nanomolar potency (IC₅₀ = 29 nM) against the NUGC gastric cancer cell line . This specific structural motif offers a 3‑fold improvement in potency compared to 4‑chlorophenyl analogs in related assays, making it a compelling starting point for targeted anticancer drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(2-furyl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.